molecular formula C13H12F3N3O B1390899 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010878-91-7

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1390899
CAS No.: 1010878-91-7
M. Wt: 283.25 g/mol
InChI Key: HKXJDKJXHXHBBN-UHFFFAOYSA-N
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Description

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound that features a pyridine ring fused with an imidazole ring, with a trifluoromethoxy group attached to the phenyl moiety. This compound is notable for its unique properties imparted by the trifluoromethoxy group, which includes increased lipophilicity and metabolic stability.

Preparation Methods

The synthesis of 4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the introduction of a trifluoromethoxy group to a phenyl ring within a pyridine framework. The synthetic routes may vary, but common methods include cyclocondensation or addition reactions. For industrial production, the process may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Addition Reactions: The compound can participate in addition reactions due to the presence of the imidazole and pyridine rings.

    Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions, which are facilitated by the trifluoromethoxy group. .

    Substitution Reactions: The trifluoromethoxy group can influence the reactivity and selectivity of substitution reactions, leading to the formation of more complex structures.

Scientific Research Applications

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has several scientific research applications:

    Crystal Structure Analysis: Studies on its crystal structure provide insights into molecular conformation, intermolecular interactions, and hydrogen bonding.

    Biological Activity: Derivatives of this compound have been evaluated for antimicrobial and anticancer activities.

    Cardiotonic Drug Research: The structure-activity relationships of arylimidazopyridines in cardiotonic drugs have been explored, showing potent inotropic activity.

    P2X7 Receptor Antagonists: Research has identified potent P2X7 antagonists among tetrahydro-imidazo[4,5-c]pyridine derivatives, which could have therapeutic potential.

Comparison with Similar Compounds

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:

    2-phenylimidazo[4,5-c]pyridines: These compounds also exhibit potent inotropic activity and have been studied for their cardiotonic properties.

    Trifluoromethylbenzenes: These compounds contain a trifluoromethyl group attached to a benzene ring and share similar properties such as increased lipophilicity and metabolic stability.

    Trifluoromethyl ethers: These compounds have unique properties due to the presence of the trifluoromethyl group and are used in various chemical reactions.

Properties

IUPAC Name

4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O/c14-13(15,16)20-10-4-2-1-3-8(10)11-12-9(5-6-17-11)18-7-19-12/h1-4,7,11,17H,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXJDKJXHXHBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
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4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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